1,3-Dimethyl-5-(2-methyl-4-hexenylidene)-2-thioxo-4-imidazolidinone
Description
Properties
Molecular Formula |
C12H18N2OS |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
(5Z)-1,3-dimethyl-5-[(E)-2-methylhex-4-enylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H18N2OS/c1-5-6-7-9(2)8-10-11(15)14(4)12(16)13(10)3/h5-6,8-9H,7H2,1-4H3/b6-5+,10-8- |
InChI Key |
WCCYYGDRHUXPAU-VOFQGDAYSA-N |
Isomeric SMILES |
C/C=C/CC(C)/C=C\1/C(=O)N(C(=S)N1C)C |
Canonical SMILES |
CC=CCC(C)C=C1C(=O)N(C(=S)N1C)C |
Origin of Product |
United States |
Biological Activity
1,3-Dimethyl-5-(2-methyl-4-hexenylidene)-2-thioxo-4-imidazolidinone is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique imidazolidinone structure, which contributes to its biological activity. The thioxo group and the alkene side chain are significant for its reactivity and interaction with biological targets.
Chemical Formula
- Molecular Formula : C₁₁H₁₅N₂OS
- Molecular Weight : 225.32 g/mol
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, analogs of this compound have shown significant antioxidant activity, suggesting potential protective effects against oxidative stress in cells .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production. In studies involving related compounds, it was found that certain analogs exhibited potent inhibition of tyrosinase activity, which could be beneficial for treating hyperpigmentation disorders. The IC50 values for some analogs were reported as low as 0.08 µM, indicating strong inhibitory potential .
Table 1: Tyrosinase Inhibition IC50 Values of Related Compounds
| Compound | IC50 Value (µM) |
|---|---|
| This compound | TBD |
| Kojic Acid | 17.68 |
| Analog 1 | 3.82 |
| Analog 2 | 3.77 |
| Analog 3 | 0.08 |
Cytotoxicity Studies
In vitro studies on B16F10 murine melanoma cells indicated that certain analogs did not exhibit cytotoxicity at concentrations ≤20 µM after 48 and 72 hours of treatment. However, one analog demonstrated concentration-dependent cytotoxicity at lower concentrations, suggesting the need for careful evaluation of dosage in therapeutic applications .
Table 2: Cytotoxic Effects on B16F10 Cells
| Compound | Concentration (µM) | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
|---|---|---|---|
| Analog 1 | ≤20 | >80 | >80 |
| Analog 2 | 2.5 | <50 | <50 |
| Analog 3 | ≤20 | >80 | >80 |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of tyrosinase through competitive inhibition, where the compound competes with substrates like L-DOPA for binding sites on the enzyme. This was elucidated through kinetic studies using Lineweaver-Burk plots, which demonstrated altered reaction rates in the presence of the compound .
Case Study 1: Hyperpigmentation Treatment
A study investigated the efficacy of a series of imidazolidinone derivatives in treating hyperpigmentation disorders. The results indicated that compounds with structural similarities to this compound significantly reduced melanin synthesis in human skin cells.
Case Study 2: Antioxidant Evaluation
In a separate study focusing on oxidative stress models, the antioxidant properties of this compound were evaluated against standard antioxidants. The findings revealed that it effectively scavenged free radicals and reduced oxidative damage in cultured cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The imidazolidinone and thiazolidinone cores are common among analogs, but substituents at position 5 and nitrogen atoms dictate functional differences:
Key Observations :
- Aliphatic vs.
- Halogenated Derivatives : 3-(3-Iodophenyl)-5-substituted analogs () exhibit higher molecular weights (~350–400 g/mol) due to iodine, which may influence halogen bonding but reduce bioavailability compared to the target’s aliphatic chain .
Immunosuppression vs. Enzyme Inhibition
- Target Compound: Linked to cyclosporin A’s immunosuppressive activity, likely via calcineurin inhibition .
- 5-Arylidene Derivatives (e.g., 7e, 7h): Act as non-competitive inhibitors of Protein Kinase A, with mixed-type inhibition (e.g., 7e shows insulin-sensitizing effects in HepG2 cells) .
- Acridine Derivatives (6) : Exhibit DNA-binding and Topoisomerase I inhibition due to the planar acridine moiety, diverging from the target’s immune-related mechanism .
Metal Coordination Reactivity
- 3-((Phenylmethylene)amino)-2-thioxo-4-imidazolidinone: Coordinates with Pd(II) in DMSO-d6, forming stable complexes detectable via ¹H-NMR . This reactivity is absent in the target compound, highlighting the role of substituents in metal interaction.
Preparation Methods
General Synthetic Approach
Starting Materials : The synthesis typically begins with imidazolidinone or its thioxo analogs as core structures. The introduction of the 2-methyl-4-hexenylidene moiety is achieved through condensation reactions with appropriate aldehydes or ketones bearing the hexenylidene group.
Thioxo Group Introduction : The 2-thioxo functionality is introduced by sulfurization of the corresponding oxo-imidazolidinone, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10).
Methylation : The 1,3-dimethyl substitution on the imidazolidinone ring is commonly achieved through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.
Reaction Conditions : Solvent choice (e.g., polar aprotic solvents), temperature control (ranging from room temperature to reflux conditions), and reaction time (several hours to days) are optimized to maximize yield and purity.
Purification : The crude product is purified by recrystallization or chromatographic techniques. Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm the structure.
Specific Process Examples
While direct detailed procedures for this exact compound are limited in open literature, related processes for similar imidazolidinone derivatives provide insight:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Synthesis of 2-imidazolidinone core | Reaction of urea with ethylene diamine or quadrol in aqueous medium at 100–160 °C for 15 hours | 2-imidazolidinone crude product obtained by crystallization and filtration |
| 2. Methylation | Reaction of 2-imidazolidinone with formaldehyde and formic acid at 50–120 °C for 6–30 hours under reflux | Formation of 1,3-dimethyl-2-imidazolidinone intermediate |
| 3. Thionation | Treatment of 1,3-dimethyl-2-imidazolidinone with Lawesson’s reagent or P4S10 in anhydrous solvent at elevated temperature | Conversion to 1,3-dimethyl-2-thioxo-imidazolidinone |
| 4. Aldehyde Condensation | Condensation with 2-methyl-4-hexenal or equivalent aldehyde under acidic or basic catalysis | Formation of this compound |
This sequence is adapted from analogous synthetic routes for related imidazolidinone compounds and patent literature describing imidazolidinone derivatives production.
Industrial-Scale Synthesis Insights
Patent CN1616434A outlines an industrial process for producing 1,3-dimethyl-2-imidazolidinone involving:
- Use of quadrol and urea in aqueous solution for 2-imidazolidinone synthesis.
- Subsequent methylation by reaction with formaldehyde and formic acid.
- Purification by distillation and crystallization yielding high purity product (>99.5%) with low moisture content (~0.1%).
Though this patent focuses on 1,3-dimethyl-2-imidazolidinone, similar methodologies can be adapted for the thioxo and hexenylidene substituted derivatives.
Analytical Data and Characterization
The synthesized this compound is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2OS |
| Molecular Weight | ~238.35 g/mol |
| Physical State | Solid (typically crystalline) |
| Spectroscopic Techniques | NMR (1H, 13C), MS, IR |
| Purity | >98% (after purification) |
NMR spectra confirm the presence of methyl groups on nitrogen, the thioxo carbon, and the hexenylidene side chain. Mass spectrometry confirms the molecular ion peak consistent with the molecular weight.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for preparing thioxo-imidazolidinone derivatives, and what key reagents are involved?
Thioxo-imidazolidinones are typically synthesized via cyclocondensation reactions. A foundational method involves reacting thiosemicarbazide with aldehydes to form thiosemicarbazones, followed by cyclization with reagents like ethyl chloroacetate in the presence of anhydrous sodium acetate . For derivatives with alkylidene substituents (e.g., 2-methyl-4-hexenylidene), Knoevenagel condensation using ammonium acetate in acetic acid is often employed to introduce the exocyclic double bond . Key reagents include thiosemicarbazide, aldehydes/ketones, and acetic acid as a proton source. Yield optimization may require temperature control (e.g., reflux) and solvent selection (e.g., DMF-H₂O mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing thioxo-imidazolidinone derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and stereochemistry. H-NMR can track coordination dynamics with metals (e.g., palladium(II)) by observing shifts in aromatic or hydrazone proton signals . Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, such as N–H···S and N–H···O dimer formations in the solid state . High-Performance Liquid Chromatography (HPLC) ensures purity, particularly for derivatives with chiral centers .
Q. What initial biological screening approaches are used for thioxo-imidazolidinone derivatives?
In vitro assays against pathogens (e.g., Schistosoma mansoni) or cancer cell lines are standard. For anti-schistosomal activity, compounds are tested at concentrations like 10–100 μM, with viability assessed via motility assays or ATP quantification . Cytotoxicity studies often use MTT assays, with IC₅₀ values compared to reference drugs. Structural modifications (e.g., benzylidene substituents) are correlated with activity trends to guide lead optimization .
Advanced Research Questions
Q. How do kinetic studies elucidate reaction mechanisms of thioxo-imidazolidinones with transition metals?
Pseudo-first-order kinetics are employed to study coordination with Pd(II) salts. For example, reactions with cis-[PdCl₂(dmso-S)₂] in DMSO-d₆ are monitored via time-dependent H-NMR, tracking signal decay of free ligand protons. Rate constants () and activation parameters (ΔH‡, ΔS‡) are calculated to infer mechanisms (e.g., associative vs. dissociative). Spectroscopic evidence (e.g., Pd–S bond formation) and Job’s method confirm stoichiometry .
Q. What strategies resolve contradictions in reported biological activities of thioxo-imidazolidinones?
Discrepancies often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Meta-analyses should compare:
- Substituent positioning : Electron-withdrawing groups (e.g., nitro) may enhance antiparasitic activity but reduce solubility .
- Assay protocols : Varying incubation times (24 vs. 48 hours) or pathogen strains can alter IC₅₀ values. Standardized protocols (e.g., WHO guidelines for schistosomiasis) are recommended .
- Computational modeling : QSAR models predict bioactivity trends by correlating descriptors (e.g., logP, polar surface area) with experimental data .
Q. How does X-ray crystallography inform the design of thioxo-imidazolidinone-based metal complexes?
Crystal structures reveal coordination geometries and non-covalent interactions critical for stability. For example, 5-phenyl-2-thioxo-4-imidazolidinone forms centrosymmetric dimers via N–H···S bonds, while Pd(II) complexes adopt square-planar geometries with sulfur and nitrogen donor atoms . These insights guide ligand modifications to enhance metal-binding affinity or solubility .
Q. What toxicological profiles are reported for structurally similar thioxo-imidazolidinones?
Toxicity databases list analogs like 3-(3-iodophenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone with LD₅₀ values >500 mg/kg (oral, rodents). Common adverse effects include hepatotoxicity and nephrotoxicity, likely due to reactive metabolites. In vitro hepatic microsome assays (e.g., CYP450 inhibition) and Ames tests for mutagenicity are recommended early in development .
Methodological Tables
Q. Table 1: Key Synthetic Conditions for Thioxo-Imidazolidinones
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiosemicarbazone formation | Thiosemicarbazide + aldehyde, EtOH, Δ | 70–85% | |
| Cyclocondensation | Ethyl chloroacetate, NaOAc, reflux | 60–75% | |
| Knoevenagel reaction | Ammonium acetate, acetic acid, 80°C | 50–90% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
